molecular formula C20H19FN4S B2443021 3-(5-(sec-butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946276-16-0

3-(5-(sec-butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2443021
CAS RN: 946276-16-0
M. Wt: 366.46
InChI Key: HNXWQJGJVUIVFN-UHFFFAOYSA-N
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Description

3-(5-(sec-butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based triazole derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biological Activity of Indole Derivatives Research on indole derivatives, including those that incorporate elements such as 1,2,4-triazole, has been focused on exploring their potential as biologically active molecules. For example, Hotsulia et al. (2019) discussed the synthesis, structure, and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, highlighting the biological activity of these compounds. The study emphasizes the importance of combining pyrrole, 1,2,4-triazole, and indole derivatives to detect substances with significant biological activities, such as kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase inhibitors (Hotsulia, 2019).

Catalytic Activity in Synthesis The catalytic activity of certain compounds in the synthesis of indole derivatives has been explored. Rao et al. (2019) investigated the use of nickel ferrite nanoparticles in synthesizing 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, demonstrating the potential of these compounds in facilitating organic reactions and their evaluation for biological activities (Rao et al., 2019).

Anticonvulsant Evaluation The anticonvulsant properties of clubbed indole-1,2,4-triazine derivatives were explored, revealing significant activity in maximal electroshock tests, suggesting potential applications in the treatment of seizures (Ahuja & Siddiqui, 2014).

Detection of Psychoactive Substances Research has also been conducted on the detection of new psychoactive substances, including synthetic cannabinoids that share structural similarities with indole derivatives. This highlights the importance of analytical techniques in identifying and understanding the pharmacological effects of these compounds (Bertol et al., 2015).

properties

IUPAC Name

3-[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4S/c1-3-13(2)26-20-24-23-19(25(20)15-10-8-14(21)9-11-15)17-12-22-18-7-5-4-6-16(17)18/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXWQJGJVUIVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(sec-butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

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